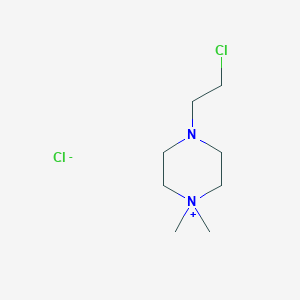
6-Chloro-3-(methylamino)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-(methylamino)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of a chlorine atom at the 6th position and a methylamino group at the 3rd position makes this compound unique and potentially useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(methylamino)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzonitrile and methylamine.
Cyclization: The 2-aminobenzonitrile undergoes cyclization with formamide to form 2-aminoquinazolin-4(3H)-one.
Chlorination: The 2-aminoquinazolin-4(3H)-one is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6th position, resulting in 6-chloroquinazolin-4(3H)-one.
Methylation: Finally, the 6-chloroquinazolin-4(3H)-one is reacted with methylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Chloro-3-(methylamino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to modify the quinazoline ring.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, Schiff bases, and other heterocyclic derivatives, which can have diverse biological and chemical properties.
科学研究应用
6-Chloro-3-(methylamino)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Chloro-3-(methylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylamino groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may inhibit or activate specific signaling pathways, depending on its structure and the nature of the target.
相似化合物的比较
Similar Compounds
6-Chloroquinazolin-4(3H)-one: Lacks the methylamino group, which may affect its biological activity and chemical reactivity.
3-(Methylamino)quinazolin-4(3H)-one: Lacks the chlorine atom, which may influence its binding affinity and selectivity for molecular targets.
Quinazolin-4(3H)-one: The parent compound without any substituents, serving as a reference for comparing the effects of different substituents.
Uniqueness
6-Chloro-3-(methylamino)quinazolin-4(3H)-one is unique due to the presence of both chlorine and methylamino groups, which confer distinct chemical and biological properties. These substituents enhance its potential as a versatile compound in various scientific and industrial applications.
属性
CAS 编号 |
60512-87-0 |
|---|---|
分子式 |
C9H8ClN3O |
分子量 |
209.63 g/mol |
IUPAC 名称 |
6-chloro-3-(methylamino)quinazolin-4-one |
InChI |
InChI=1S/C9H8ClN3O/c1-11-13-5-12-8-3-2-6(10)4-7(8)9(13)14/h2-5,11H,1H3 |
InChI 键 |
AKUDUFUCQRTQSZ-UHFFFAOYSA-N |
规范 SMILES |
CNN1C=NC2=C(C1=O)C=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


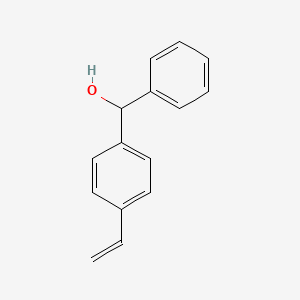
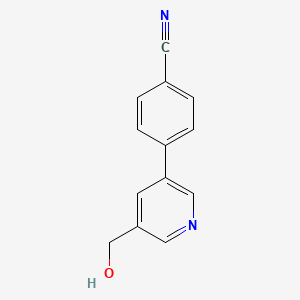
![Imidazo[1,2-a]quinoline-1-carboxylic acid](/img/structure/B11892487.png)
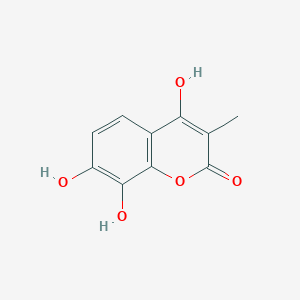

![6-Phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11892503.png)
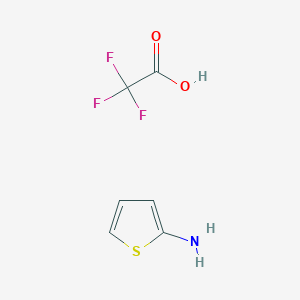
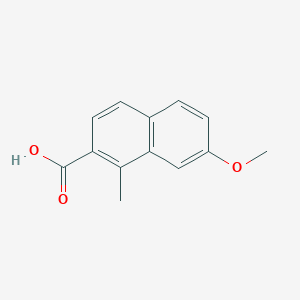
![3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892525.png)
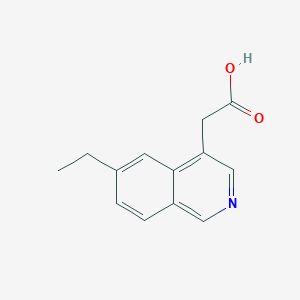


![2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride](/img/structure/B11892560.png)
